Product packaging for (64A) 4-Cyclopropylindan-1-one(Cat. No.:)

(64A) 4-Cyclopropylindan-1-one

Cat. No.: B8574891
M. Wt: 172.22 g/mol
InChI Key: GDIIUIVNPYYLHQ-UHFFFAOYSA-N
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Description

Contextual Overview of Indanone Derivatives in Organic Synthesis

Indanones are bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and materials. sioc-journal.cn The indan (B1671822) ring framework is a common feature in numerous natural products and pharmaceutically important compounds. sioc-journal.cn Derivatives of 1-indanone, the core structure of 4-Cyclopropylindan-1-one, have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.orgnih.gov They are also utilized in the development of treatments for neurodegenerative conditions like Alzheimer's disease and as agrochemicals such as insecticides and fungicides. nih.govresearchgate.netnih.gov The versatility of indanones makes them a subject of considerable interest in both academic research and industrial applications, including their use in organic light-emitting devices and as dyes. sioc-journal.cn

The synthetic utility of indanones is vast, providing a scaffold for the construction of more complex molecular architectures. rsc.org The indanyl core is not only present in drugs but is also a key motif in ligands for chiral catalysts, which are instrumental in asymmetric synthesis. rsc.org

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable structural motif in medicinal chemistry and drug design. iris-biotech.descientificupdate.com Its incorporation into a molecule can significantly influence its pharmacological properties. iris-biotech.de The unique geometry and electronic nature of the cyclopropyl ring, characterized by its planarity, short C-C bonds with enhanced p-character, and strong C-H bonds, set it apart from other alkyl groups. scientificupdate.comacs.orgnih.gov

Key advantages of introducing a cyclopropyl moiety include:

Enhanced Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can conformationally constrain a molecule, leading to a more favorable orientation for binding to a biological target. iris-biotech.denih.gov

Increased Metabolic Stability: Replacing metabolically susceptible groups, such as an N-ethyl group, with a cyclopropyl group can prevent oxidation by enzymes like CYP450. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity, pKa, and permeability across biological membranes, including the blood-brain barrier. iris-biotech.denih.govsdlookchem.com

Reduced Off-Target Effects: By fine-tuning the molecular shape and properties, the cyclopropyl group can help to minimize interactions with unintended biological targets. acs.orgsdlookchem.com

The strategic use of cyclopropyl groups is a proven strategy in drug discovery, with numerous approved drugs containing this functionality. scientificupdate.com

Historical Development of Indanone Synthesis Strategies

The synthesis of 1-indanones has been a focus of organic chemists for over a century, with the first publications appearing in the 1920s. beilstein-journals.orgresearchgate.net Over the years, a multitude of synthetic methods have been developed, starting from a variety of precursor molecules. beilstein-journals.orgnih.gov

One of the most traditional and widely used methods is the intramolecular Friedel-Crafts acylation . This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgmdpi.com While effective, the direct cyclization of the carboxylic acids often requires harsh conditions, such as high temperatures. mdpi.com The use of acyl chlorides provides a milder alternative, though it adds a step to the synthetic sequence. beilstein-journals.org

In recent decades, there has been a significant push towards developing more efficient and environmentally friendly ("greener") methods for indanone synthesis. mdpi.com This has led to the exploration of various catalytic systems and reaction conditions. Modern approaches include:

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Rhodium-catalyzed asymmetric intramolecular 1,4-addition . organic-chemistry.org

Nickel-catalyzed reductive cyclization of enones. organic-chemistry.org

Acid-catalyzed cyclization of esters and other derivatives under milder conditions. beilstein-journals.org

One-pot syntheses that combine multiple steps to improve efficiency and reduce waste. acs.org

These advancements have expanded the toolkit available to chemists for constructing the indanone core, enabling the synthesis of a wider range of derivatives with diverse functionalities. iyte.edu.tr

Chemical and Physical Properties of 4-Cyclopropylindan-1-one

PropertyValue
CAS Number 1202578-22-0
Molecular Formula C12H12O
Molecular Weight 172.227 g/mol

(Data sourced from reference guidechem.com)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B8574891 (64A) 4-Cyclopropylindan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-cyclopropyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H12O/c13-12-7-6-10-9(8-4-5-8)2-1-3-11(10)12/h1-3,8H,4-7H2

InChI Key

GDIIUIVNPYYLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3CCC(=O)C3=CC=C2

Origin of Product

United States

Synthetic Methodologies for 64a 4 Cyclopropylindan 1 One

Strategies for Indanone Core Construction

The formation of the bicyclic indanone skeleton is a foundational step in the synthesis of 4-cyclopropylindan-1-one. Several robust methods are available for constructing this framework, each with distinct precursors and reaction mechanisms.

Carbocyclization Approaches

Carbocyclization reactions, which form cyclic structures from acyclic precursors, are a key strategy. The Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, stands out as a powerful method for creating the five-membered ring of the indanone system. nih.govd-nb.info In a plausible route to a 4-substituted indanone, a suitably substituted chalcone (B49325) (1,3-diaryl-2-propen-1-one) can be cyclized. researchgate.net For the synthesis of 4-cyclopropylindan-1-one, this would involve a chalcone bearing a cyclopropyl (B3062369) group on the appropriate phenyl ring. The reaction is typically promoted by strong acids like trifluoroacetic acid (TFA) or superacids, and can be accelerated by microwave irradiation. researchgate.netresearchgate.net The mechanism proceeds via a conrotatory electrocyclic ring closure of the protonated divinyl ketone intermediate. nih.govresearchgate.net

Reaction Catalyst/Reagent Key Features Reference(s)
Nazarov CyclizationBrønsted or Lewis Acids (e.g., TFA, AlCl₃)Acid-catalyzed 4π-electrocyclization of divinyl ketones. nih.govresearchgate.net
Microwave-Assisted NazarovTrifluoroacetic Acid (TFA)Accelerated reaction times compared to conventional heating. researchgate.net
Catalytic Stereoselective NazarovCu(II) complexesCan afford highly substituted indanones with stereocontrol. acs.org

Intramolecular Cyclization Processes

Among the most direct and widely used methods for constructing the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govnih.gov This electrophilic aromatic substitution reaction involves the cyclization of the acyl group onto the aromatic ring to form the five-membered ketone ring. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or by converting the carboxylic acid to a more reactive acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com

A direct and highly relevant pathway to 4-cyclopropylindan-1-one involves the intramolecular Friedel-Crafts cyclization of 3-(3-cyclopropylphenyl)propanoic acid . This specific precursor is commercially available and serves as an ideal starting material. enaminestore.commolport.commolport.com The cyclization is expected to proceed with high regioselectivity to yield the desired 4-substituted product due to the directing effects of the alkyl substituent on the aromatic ring.

Precursor Reagent(s) Product Reaction Type Reference(s)
3-(3-Cyclopropylphenyl)propanoic acidPolyphosphoric Acid (PPA) or SOCl₂ then AlCl₃4-Cyclopropylindan-1-oneIntramolecular Friedel-Crafts Acylation nih.govmasterorganicchemistry.comenaminestore.com
3-Arylpropanoic AcidsTb(OTf)₃Substituted 1-IndanonesLewis Acid-Catalyzed Cyclization nih.gov

Transition-Metal Catalyzed Cyclizations

Modern synthetic chemistry offers a range of transition-metal-catalyzed reactions for the construction of the indanone framework. rsc.orgresearchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is a notable example. nih.gov In this approach, an ortho-halostyrene derivative can react with carbon monoxide in the presence of a palladium catalyst to form the indanone ring. iyte.edu.tr While not a direct route starting from simple precursors, these methods are powerful for creating substituted indanones from appropriately functionalized substrates. Rhodium-catalyzed reactions have also been developed, for instance, in the reaction of alkynes with arylboroxines under a carbon monoxide atmosphere to generate indanones. iyte.edu.tr

Introduction of the Cyclopropyl Moiety

The three-membered cyclopropyl ring can be introduced either onto a pre-formed indanone nucleus or incorporated into the starting materials prior to cyclization.

Cyclopropanation Reactions

Direct cyclopropanation methods represent a versatile approach to installing the cyclopropyl group.

One of the most powerful and widely used methods for forming aryl-cyclopropane bonds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This strategy involves the palladium-catalyzed reaction of an aryl halide or triflate with a cyclopropylboron species. To synthesize 4-cyclopropylindan-1-one via this method, a 4-bromoindan-1-one intermediate would first be synthesized, for example, through the Friedel-Crafts cyclization of 3-(3-bromophenyl)propanoic acid. nih.gov The subsequent Suzuki coupling with cyclopropylboronic acid or a more stable equivalent like potassium cyclopropyltrifluoroborate, would yield the final product. nih.gov This reaction is known for its high functional group tolerance and generally provides good to excellent yields. nih.gov

Reactant 1 Reactant 2 Catalyst/Base Key Features Reference(s)
4-Bromoindan-1-oneCyclopropylboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Late-stage functionalization, high functional group tolerance. nih.govnih.gov
Aryl ChloridePotassium CyclopropyltrifluoroboratePd(OAc)₂ / SPhos, K₂CO₃Couples with less reactive but more available aryl chlorides. nih.gov

Alternatively, the cyclopropyl group can be formed by the reaction of an alkene with a carbene or carbenoid. A plausible, though less direct, route would involve the synthesis of 4-vinylindan-1-one . researchgate.netresearchgate.net This intermediate could then undergo a cyclopropanation reaction, such as the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple, to form the cyclopropyl ring. drugfuture.com

Synthesis via Sulfoxonium Ylides

The Johnson-Corey-Chaykovsky reaction provides another key pathway for cyclopropanation, utilizing sulfur ylides. wikipedia.orgnrochemistry.com Specifically, the reaction of an α,β-unsaturated ketone (enone) with a stabilized sulfoxonium ylide, such as dimethyloxosulfonium methylide (Corey's ylide), typically results in a 1,4-conjugate addition to form a cyclopropane (B1198618). organic-chemistry.orgadichemistry.compku.edu.cn

In the context of synthesizing 4-cyclopropylindan-1-one, a chalcone precursor bearing a vinyl group could potentially undergo a tandem reaction. More directly, if a precursor such as 4-vinylindan-1-one were used as the α,β-unsaturated system, its reaction with dimethyloxosulfonium methylide would be expected to yield a spiro-cyclopropyl intermediate at the 2-position rather than the desired 4-aryl substitution. A more viable approach involves using a substituted sulfoxonium ylide in a transition-metal-catalyzed process. For instance, rhodium(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can produce various substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.net While specific examples leading directly to 4-cyclopropylindan-1-one are not prominent, the versatility of sulfoxonium ylides as carbene precursors in transition-metal catalysis suggests a potential, albeit complex, route. organic-chemistry.orgrsc.org

Ylide Type Substrate Type Product Type Reaction Name Reference(s)
Dimethylsulfoxonium methylideα,β-Unsaturated EnoneCyclopropaneCorey-Chaykovsky Reaction organic-chemistry.orgpku.edu.cn
Stabilized Sulfonium Ylidesα,β-Unsaturated EnoneCyclopropane (via 1,4-addition)Corey-Chaykovsky Reaction thieme.de
α-Carbonyl Sulfoxonium YlidesActivated AlkenesSubstituted IndanonesRh(III)-catalyzed [4+1] Cycloaddition researchgate.net

Strategies for Spiro-Cyclopropylindan-1-one Synthesis

The synthesis of spiro-cyclopropylindan-1-one derivatives can be achieved through the reaction of α,β-unsaturated ketones with sulfoxonium ylides. unibo.it Specifically, the reaction between chalcones and methylsulfoxonium methylide, in the presence of a chiral Li-La complex, has been reported. unibo.it This process involves a 1,3-H shift to form an enolate, which then displaces dimethyl sulfoxide (B87167) (DMSO) to yield the spiro-cyclopropyl indan-1-one product. unibo.itunibo.it This method has been used to prepare various derivatives with good yields and moderate to good diastereoselectivities. unibo.itunibo.it

Another approach involves the use of SnAP (tin amine protocol) reagents. whiterose.ac.uk Treatment of these reagents with ketones generates imines, which then undergo homolytic cleavage of the C-Sn bond and radical addition to the imine upon the addition of Cu(OTf)2, resulting in the formation of spirocyclic heterocycles. whiterose.ac.uk

Total Synthesis Approaches for 4-Cyclopropylindan-1-one

The total synthesis of complex molecules often involves strategic planning and the development of novel synthetic methods. While specific total synthesis routes for 4-cyclopropylindan-1-one are not extensively detailed in the provided results, general principles of total synthesis can be applied. baranlab.orgnih.govstanford.eduorganicchemistrydata.org These strategies often involve the retrosynthetic analysis of the target molecule to identify key building blocks and reactions. baranlab.org For instance, the synthesis of related indane structures has been achieved through transition-metal catalyzed cyclizations and asymmetric conjugate additions. rsc.org

Enantioselective Synthesis of 4-Cyclopropylindan-1-one

The production of a single enantiomer of a chiral compound is a significant goal in organic synthesis. libretexts.org Enantioselective synthesis aims to produce a chiral product with an excess of one enantiomer. spjainsasaram.co.in

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. mdpi.comcardiff.ac.uknih.govresearchgate.net For the synthesis of indane derivatives, N-heterocyclic carbenes (NHCs) have been employed. rsc.org For example, a chiral NHC catalyst can trigger an intramolecular Michael addition with high diastereoselectivity and enantioselectivity. rsc.org The strategy relies on the umpolung reactivity of conjugated aldehydes, which become nucleophilic in the presence of the NHC. rsc.org The key step is the nucleophilic addition of the enol to a pendant Michael acceptor to construct the indanyl skeleton. rsc.org

Table 1: Organocatalytic Synthesis Data

Catalyst Type Key Reaction Stereoselectivity Reference
N-Heterocyclic Carbene (NHC) Intramolecular Michael Addition High (cis-selectivity) rsc.org
Chiral Thiourea Enantioselective Protonation Enantioenriched product unibo.it

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in asymmetric synthesis. spjainsasaram.co.inwikipedia.org Strategies for achieving asymmetric induction include the use of chiral auxiliaries, chiral catalysts, and chiral ligands. wikipedia.orgnumberanalytics.comslideshare.net

In the context of cyclopropane synthesis, gold-catalyzed oxidative asymmetric intramolecular cyclopropanation has been developed. rsc.org The use of a chiral P,N-bidentate ligand enables the generation of an efficient chiral α-oxo gold carbene intermediate, which then triggers the asymmetric cyclopropanation of a pendant alkene with high enantio- and diastereoselectivity. rsc.org

Diastereoselective Synthesis

Diastereoselective synthesis aims to selectively form one diastereomer over others. nih.gov In the synthesis of cyclopropanes, high diastereoselectivity has been achieved through the formal coupling of carbon pronucleophiles and unactivated alkenes. nih.gov This method utilizes dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of alkene substrates. nih.gov

For the synthesis of multisubstituted pyrrolidines, a tandem ring-opening-cyclization reaction of cyclopropanes with imines catalyzed by scandium triflate has been shown to be highly diastereoselective. organic-chemistry.org Similarly, highly enantio- and diastereoselective one-pot procedures have been developed for the synthesis of cyclopropyl alcohols with up to four contiguous stereocenters. organic-chemistry.org These methods involve the asymmetric addition of an alkylzinc reagent to an enal followed by diastereoselective cyclopropanation. organic-chemistry.org

Table 2: Diastereoselective Synthesis Findings

Method Key Features Stereoselectivity Reference
Electrochemical Cyclopropanation Coupling of carbon pronucleophiles and unactivated alkenes High diastereoselectivity nih.gov
Scandium Triflate Catalysis Tandem ring-opening-cyclization of cyclopropanes and imines High diastereoselectivity organic-chemistry.org

Precursor Synthesis and Functionalization

The synthesis of the target molecule often relies on the preparation and functionalization of key precursors. polytechnique.edu For instance, a method for synthesizing 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone involves the reaction of 4-chlorophenylacetonitrile with cyclopropyl methyl ketone in the presence of a strong alkali and a phase transfer catalyst. google.com This is followed by reduction and oxidation steps. google.com The development of novel precursors is often a critical step in creating new materials and molecules. polytechnique.edu

Mechanistic Investigations of 64a 4 Cyclopropylindan 1 One Formation and Reactions

Reaction Mechanisms of Cyclopropanation Involving Indanones

The introduction of a cyclopropyl (B3062369) group onto an indanone framework can be achieved through the cyclopropanation of an appropriate α,β-unsaturated precursor. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a prominent method for converting enones into cyclopropanes. organic-chemistry.orgwikipedia.org This process is distinct from Wittig-type reactions, as the intermediate betaine collapses to form a three-membered ring rather than an alkene. organic-chemistry.orgwikipedia.org

The key reagent in these transformations is a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. organic-chemistry.org These ylides are typically generated in situ by treating a corresponding sulfonium or sulfoxonium salt with a strong base. alfa-chemistry.com Sulfur ylides are nucleophilic and react readily with electron-deficient alkenes, such as the enone moiety in a dehydro-indanone precursor. sioc.ac.cnnih.gov The reaction proceeds via a nucleophilic conjugate addition (Michael addition) of the ylide to the enone system, which is the initial and often rate-determining step. alfa-chemistry.comnrochemistry.com

The stability of the ylide plays a significant role in the reaction pathway. Stabilized ylides, which contain an electron-withdrawing group on the carbanionic center, are less reactive than their unstabilized counterparts. acs.org This difference in reactivity and stability can influence the stereochemical outcome of the cyclopropanation. nih.govbris.ac.uk

The generally accepted mechanism for the cyclopropanation of an enone with a sulfur ylide involves a two-step sequence:

Michael Addition: The sulfur ylide acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated indanone system. This 1,4-conjugate addition leads to the formation of a zwitterionic intermediate known as a betaine. nrochemistry.combristol.ac.uk This adduct contains a negatively charged enolate and a positively charged sulfonium group. bristol.ac.uk

Intramolecular Cyclization: The betaine intermediate then undergoes a rapid, intramolecular nucleophilic attack. The enolate oxygen attacks the electrophilic carbon bearing the sulfonium group, which acts as an excellent leaving group. organic-chemistry.org This step is an intramolecular SN2 reaction that results in the formation of the three-membered cyclopropane (B1198618) ring and the expulsion of a neutral sulfide (e.g., dimethyl sulfoxide (B87167) or dimethyl sulfide). organic-chemistry.orgwikipedia.org

The formation of the betaine intermediate is considered irreversible when using simple sulfonium ylides. bristol.ac.uk The conformation of this intermediate before the ring-closing step is critical in determining the stereochemistry of the final cyclopropane product.

While the direct pathway from the betaine adduct to the cyclopropane is the major route, competing processes can occur that affect selectivity. In reactions involving certain stabilized ylides, it has been found that a rapid and reversible intramolecular proton transfer can occur within the betaine intermediate prior to ring closure. nih.govbris.ac.ukresearchgate.net This proton shift can lead to an erosion of enantiomeric excess in asymmetric variants of the reaction because it allows for equilibration between diastereomeric intermediates. nih.govbris.ac.uk The extent of this competing proton transfer is correlated with the stability of the ylide; more stabilized ylides are more prone to this side reaction. researchgate.net Slowing this proton transfer, for instance through isotopic labeling, has been shown to improve the enantioselectivity of the cyclopropanation. nih.govbris.ac.uk

Intramolecular Cyclization Mechanisms

The formation of the indanone core of 4-Cyclopropylindan-1-one relies on the cyclization of a suitable acyclic precursor. The most common and historically significant method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides. nih.gov

This reaction is a classic example of electrophilic aromatic substitution. The mechanism proceeds via the following steps:

Generation of the Electrophile: In the presence of a strong Brønsted or Lewis acid, the carboxylic acid (or its derivative) is activated. For an acyl chloride, the Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic acylium ion. organic-chemistry.orgsigmaaldrich.com When starting from a carboxylic acid, a superacid like polyphosphoric acid (PPA) or triflic acid can protonate the carbonyl group, enabling cyclization. nih.govmasterorganicchemistry.com

Electrophilic Attack: The acylium ion is then attacked by the electron-rich aromatic ring of the same molecule. This step is favored when a five- or six-membered ring can be formed. masterorganicchemistry.com For indanone synthesis, this involves the formation of a five-membered ring.

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation sometimes referred to as a sigma complex or Wheland intermediate, loses a proton to regenerate the aromatic system, yielding the final cyclic ketone product. organic-chemistry.org

This method is highly effective for producing a wide variety of substituted indanones. nih.gov

Table 1: Comparison of Intramolecular Cyclization Methods for Indanone Synthesis
MethodPrecursorReagents/CatalystsKey IntermediateReference
Friedel-Crafts Acylation 3-Arylpropionic Acid/ChlorideLewis Acids (AlCl₃, Sc(OTf)₃), Brønsted Acids (PPA, H₂SO₄)Acylium Ion nih.gov, sigmaaldrich.com
Meldrum's Acid Acylation Benzyl Meldrum's Acid DerivativeMetal TriflatesAcyl Ketene uwaterloo.ca

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Catalysts and additives are paramount in controlling the efficiency, selectivity, and environmental impact of the reactions leading to 4-Cyclopropylindan-1-one. Their roles are most prominent in the intramolecular cyclization to form the indanone ring and in potential subsequent reactions involving the cyclopropyl group.

Lewis acids are indispensable catalysts for the intramolecular Friedel-Crafts acylation, the key step in forming the indanone skeleton. uwaterloo.cajk-sci.com A stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is often required because both the acyl chloride reactant and the resulting ketone product form complexes with the catalyst. organic-chemistry.org

The mechanism of Lewis acid catalysis in this context involves the coordination of the Lewis acid to the halogen of the acyl halide. This coordination polarizes the carbon-halogen bond, making it weaker and facilitating its cleavage to form the reactive electrophile, the acylium ion. sigmaaldrich.comjk-sci.com

More recently, catalytic amounts of stronger Lewis acids, particularly metal triflates like scandium triflate (Sc(OTf)₃), have been shown to be highly effective. uwaterloo.caruc.dk These catalysts are often more tolerant of various functional groups and can be used in smaller quantities, offering a greener alternative to traditional methods. ruc.dk

In the context of the fully formed 4-Cyclopropylindan-1-one, the cyclopropyl group can be considered a "donor" group. In reactions of such donor-acceptor (D-A) cyclopropanes, Lewis acids play a crucial role in activating the molecule. nih.govumn.edu The Lewis acid coordinates to the electron-accepting groups (in this case, the indanone's carbonyl oxygen), which polarizes the cyclopropane ring and facilitates its ring-opening. This activation enables a variety of subsequent transformations, such as cycloadditions and annulations, where the cyclopropane acts as a three-carbon building block. researchgate.netacs.orgnih.gov The choice of Lewis acid in these reactions can be critical for controlling selectivity between different possible reaction pathways. nih.govumn.edu

Table 2: Common Lewis Acids in Friedel-Crafts and Cyclopropane Reactions
Lewis AcidApplicationFunctionReference
Aluminum Chloride (AlCl₃) Intramolecular Friedel-Crafts AcylationGenerates acylium ion from acyl chloride organic-chemistry.org
Scandium Triflate (Sc(OTf)₃) Intramolecular Friedel-Crafts AcylationCatalytically generates acylium ion ruc.dk
Gallium Trichloride (GaCl₃) Donor-Acceptor Cyclopropane ReactionsActivates cyclopropane ring for cycloaddition nih.gov
Bismuth Triflate (Bi(OTf)₃) Donor-Acceptor Cyclopropane ReactionsActivates cyclopropane; directs reaction pathway nih.gov

Organocatalysis

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering a milder and often more selective alternative to traditional metal-based catalysis. In the context of 4-Cyclopropylindan-1-one synthesis, organocatalysis can be envisioned to play a crucial role in the key bond-forming steps, particularly in intramolecular cyclization reactions.

One plausible organocatalytic approach to the indanone core involves an intramolecular Michael addition. While direct literature on the organocatalytic synthesis of 4-Cyclopropylindan-1-one is scarce, analogies can be drawn from studies on related intramolecular cyclizations. For instance, the use of chiral secondary amine catalysts, such as proline and its derivatives, is well-established for promoting asymmetric Michael additions.

The proposed mechanism would involve the activation of a suitable precursor, such as a 2-(3-cyclopropyl-2-formylphenyl)acetaldehyde derivative, by the organocatalyst. The catalyst would react with the aldehyde to form a nucleophilic enamine intermediate. This enamine would then undergo an intramolecular Michael addition to an appropriately positioned acceptor group on the aromatic ring, leading to the formation of the five-membered ring of the indanone. Subsequent hydrolysis would release the catalyst and yield the desired 4-cyclopropylindan-1-one.

Table 1: Hypothetical Organocatalyst Screening for Intramolecular Michael Addition

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1L-ProlineDMSO256578
2(S)-Diphenylprolinol silyl etherToluene08292
3Cinchonidine-derived squaramideCH2Cl2-209197
4Jørgensen-Hayashi catalystDioxane257588

This data is hypothetical and based on typical results for analogous organocatalytic intramolecular Michael additions.

Detailed research findings from related systems suggest that the nature of the catalyst, solvent, and temperature significantly influences both the yield and the enantioselectivity of the reaction. For example, bifunctional catalysts, such as cinchona alkaloid-derived squaramides, which can activate both the nucleophile and the electrophile, often provide superior results in terms of stereocontrol.

Kinetic and Thermodynamic Control in Synthesis

The formation of 4-Cyclopropylindan-1-one, particularly through intramolecular Friedel-Crafts acylation of a precursor like 3-(3-cyclopropylphenyl)propanoic acid, can be subject to kinetic and thermodynamic control, potentially leading to different regioisomers. The cyclopropyl group, being an ortho, para-directing group, could direct acylation to either the 2- or 6-position relative to the propanoic acid chain.

Under kinetic control , the reaction is governed by the rate of formation of the products. The transition state leading to the sterically less hindered product, likely the 6-acylate (leading to 4-cyclopropylindan-1-one), would be lower in energy, resulting in its faster formation. This is typically favored at lower reaction temperatures and with shorter reaction times.

Conversely, under thermodynamic control , the product distribution is determined by the relative stability of the products. rsc.orgwhiterose.ac.ukrsc.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org If the alternative regioisomer, 6-cyclopropylindan-1-one, were more stable due to electronic or steric reasons, prolonged reaction times and higher temperatures would favor its formation, assuming the reaction is reversible.

Table 2: Hypothetical Product Distribution in the Intramolecular Friedel-Crafts Acylation under Different Conditions

EntryConditions4-Cyclopropylindan-1-one (%)6-Cyclopropylindan-1-one (%)
1PPA, 80°C, 1 h85 (Kinetic Product)15
2PPA, 120°C, 24 h3070 (Thermodynamic Product)
3AlCl3, CS2, 0°C, 2 h90 (Kinetic Product)10
4AlCl3, PhNO2, 100°C, 12 h2575 (Thermodynamic Product)

This data is hypothetical and based on principles of kinetic and thermodynamic control in Friedel-Crafts acylations.

Research on Friedel-Crafts acyl rearrangements has shown that kinetic control often prevails, especially when sterically demanding groups are present. nih.gov The cyclopropyl group, while not exceedingly large, does exert a significant steric influence that would likely favor the formation of 4-Cyclopropylindan-1-one as the kinetic product.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For 4-Cyclopropylindan-1-one, if a chiral center is introduced, for instance at the 2- or 3-position, its stereochemistry can be controlled through various asymmetric synthesis strategies.

One of the most powerful methods for establishing stereocenters is through asymmetric catalysis. In the context of an intramolecular Heck reaction to form the indanone core, the use of chiral phosphine ligands on a palladium catalyst can induce enantioselectivity. The mechanism of stereochemical induction in such reactions is complex and involves the formation of a chiral palladium-alkene complex. The geometry of this complex, dictated by the chiral ligand, determines the facial selectivity of the subsequent migratory insertion step, leading to the preferential formation of one enantiomer.

The choice of the chiral ligand is critical. Bidentate phosphine ligands with C2 symmetry, such as BINAP, have been successfully employed in asymmetric Heck reactions to create tertiary and quaternary stereocenters with high enantiomeric excess. researchgate.net The stereochemical outcome is often dependent on the specific substrate, the ligand, and the reaction conditions.

Table 3: Hypothetical Results for Asymmetric Intramolecular Heck Reaction

EntryChiral LigandBaseSolventYield (%)Enantiomeric Excess (ee, %)
1(R)-BINAPAg2CO3Toluene7890
2(S)-PhosProton SpongeDMF8595
3(R,R)-Me-DuPhosK2CO3Acetonitrile7288
4(S)-SEGPHOSDBUDioxane8897

This data is hypothetical and based on typical results for asymmetric intramolecular Heck reactions in the synthesis of cyclic ketones.

Computational studies on related systems have provided insights into the transition states of these reactions, helping to rationalize the observed stereoselectivities. acs.org These studies often highlight the subtle interplay of steric and electronic interactions between the substrate, the chiral ligand, and the metal center in determining the stereochemical fate of the reaction.

Computational and Theoretical Studies on 64a 4 Cyclopropylindan 1 One

Quantum Chemical Calculations for Reaction Energetics

To understand the reactivity of 4-Cyclopropylindan-1-one, quantum chemical calculations would be essential. These studies would theoretically model the energetic landscape of reactions involving this molecule.

Energy Barriers of Key Steps

Future research would need to identify key reaction steps, such as those involved in its synthesis or subsequent transformations, and calculate the energy barriers associated with them. This would involve using methods like Density Functional Theory (DFT) to locate the transition state structures and determine their energies relative to the reactants and products.

Transition State Analysis

A crucial component of understanding reaction mechanisms is the analysis of transition states. For 4-Cyclopropylindan-1-one, this would involve characterizing the geometry of the transition state structures for potential reactions. Vibrational frequency calculations would be necessary to confirm that these structures are true transition states (i.e., possessing exactly one imaginary frequency).

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior and conformational preferences of 4-Cyclopropylindan-1-one. Such studies would simulate the movement of the atoms over time, revealing how the molecule flexes and folds. This would be particularly interesting for understanding the orientation of the cyclopropyl (B3062369) group relative to the indanone core and how this might influence its interactions with other molecules.

Electronic Structure Analysis of the Compound

An analysis of the electronic structure would illuminate the distribution of electrons within the 4-Cyclopropylindan-1-one molecule. This could involve calculating molecular orbitals, electron density, and electrostatic potential maps. Such an analysis would help in predicting the most likely sites for nucleophilic or electrophilic attack, providing a basis for understanding its chemical reactivity.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling could be employed to explore various potential reaction pathways for 4-Cyclopropylindan-1-one. This would be particularly valuable for understanding and predicting the outcomes of reactions where multiple products are possible.

Regioselectivity Rationalization

In reactions where there is a choice of which part of the molecule reacts, computational models can be used to rationalize the observed regioselectivity. For 4-Cyclopropylindan-1-one, this could involve, for example, modeling the addition of a reagent to different positions on the aromatic ring or the carbonyl group. By comparing the activation energies for the different pathways, researchers could predict which regioisomer is most likely to form.

Diastereoselectivity and Enantioselectivity Predictions

As of the latest available data, specific computational studies predicting the diastereoselectivity and enantioselectivity of reactions involving (64A) 4-Cyclopropylindan-1-one are not present in the public scientific literature. While theoretical models are frequently employed to predict the stereochemical outcomes of organic reactions, including those involving chiral ketones, dedicated research on this particular substituted indanone is not documented.

Generally, computational predictions of diastereoselectivity and enantioselectivity for ketones rely on quantum mechanical calculations, such as Density Functional Theory (DFT). These methods are used to model the transition states of the key stereodetermining steps of a reaction. By calculating the relative energies of the different transition state structures leading to various stereoisomers, researchers can predict which diastereomer or enantiomer will be preferentially formed. The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the correct modeling of the reaction conditions, including the catalyst and solvent.

For analogous systems, such as other substituted indanones or cyclopropyl ketones, computational studies have been used to rationalize the observed stereoselectivities in reactions like asymmetric reductions, alkylations, and cycloadditions. These studies often highlight the importance of steric and electronic factors in controlling the facial selectivity of nucleophilic attack on the carbonyl group or in directing the approach of reactants. However, without specific studies on 4-Cyclopropylindan-1-one, any extrapolation of these findings would be purely speculative.

Solvent Effects in Computational Models

There is currently a lack of published computational studies that specifically investigate the solvent effects on the properties or reactivity of this compound. The influence of the solvent is a critical aspect of computational chemistry, as it can significantly impact reaction rates, equilibria, and stereochemical outcomes.

Computational models typically account for solvent effects through two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the bulk solvent effects on the solute's electronic structure and geometry.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This allows for the specific interactions between the solute and the surrounding solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, explicit solvent models can provide a more accurate description of the local solvation environment, which can be crucial for understanding reaction mechanisms and selectivity.

For ketones, computational studies often explore how solvents with different polarities and hydrogen-bonding capabilities can influence properties like keto-enol tautomerism or the stability of transition states. For instance, polar protic solvents might stabilize charged intermediates or transition states through hydrogen bonding, thereby altering the energy landscape of a reaction compared to a nonpolar aprotic solvent.

Without specific research on 4-Cyclopropylindan-1-one, it is not possible to provide detailed findings or data tables regarding how different solvents would computationally be predicted to affect its behavior.

Advanced Spectroscopic Characterization Techniques Applied to 64a 4 Cyclopropylindan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 4-Cyclopropylindan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and cyclopropyl (B3062369) protons. Based on data from analogous substituted indanones and cyclopropyl aromatic compounds, the predicted chemical shifts (δ) are presented in Table 1.

The aromatic protons (H-5, H-6, and H-7) are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns will be influenced by the electron-donating nature of the cyclopropyl group and the electron-withdrawing effect of the carbonyl group. H-7, being ortho to the carbonyl group, is anticipated to be the most deshielded.

The protons of the methylene groups in the five-membered ring (H-2 and H-3) will resonate further upfield. The protons at the C-2 position, adjacent to the carbonyl group, are expected to be deshielded relative to the protons at the C-3 position. These protons will likely appear as complex multiplets due to geminal and vicinal coupling.

The protons of the cyclopropyl group are characteristically found in the most upfield region of the spectrum, typically between 0.5 and 2.5 ppm. The methine proton (H-8) will be a multiplet due to coupling with the aromatic proton at C-4 and the cyclopropyl methylene protons. The methylene protons of the cyclopropyl ring (H-9 and H-10) will also appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Cyclopropylindan-1-one

Proton Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-2 ~ 2.7 - 3.0 m -
H-3 ~ 2.5 - 2.8 m -
H-5 ~ 7.2 - 7.4 d ~ 7-8
H-6 ~ 7.4 - 7.6 t ~ 7-8
H-7 ~ 7.6 - 7.8 d ~ 7-8
H-8 ~ 2.0 - 2.5 m -

Note: Predicted values are based on analogous compounds and may vary from experimental data. m = multiplet, d = doublet, t = triplet.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of 4-Cyclopropylindan-1-one, each unique carbon atom will give rise to a single peak. The predicted chemical shifts are summarized in Table 2.

The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of 195-210 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The carbon atom attached to the cyclopropyl group (C-4) and the quaternary carbons of the fused ring system (C-3a and C-7a) will have distinct chemical shifts within this region.

The aliphatic carbons of the indanone ring (C-2 and C-3) will appear in the upfield region, generally between 25 and 45 ppm. The cyclopropyl carbons are characteristically found at even higher field, with the methine carbon (C-8) appearing at a lower field than the methylene carbons (C-9 and C-10).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cyclopropylindan-1-one

Carbon Predicted Chemical Shift (ppm)
C-1 ~ 205
C-2 ~ 36
C-3 ~ 26
C-3a ~ 145
C-4 ~ 148
C-5 ~ 125
C-6 ~ 135
C-7 ~ 127
C-7a ~ 155
C-8 ~ 15

Note: Predicted values are based on analogous compounds and may vary from experimental data.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For 4-Cyclopropylindan-1-one, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the aromatic ring. Correlations would also be seen between the protons on C-2 and C-3, and among the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations between the H-2 protons and the carbonyl carbon (C-1) and the aromatic carbon C-7a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the cyclopropyl protons and the adjacent aromatic proton (H-5).

Solid-State NMR Applications

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For 4-Cyclopropylindan-1-one, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can be critical in pharmaceutical applications. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, which could reveal differences in the local environment of the carbon atoms in different crystalline forms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Vibrational Mode Assignments

The IR and Raman spectra of 4-Cyclopropylindan-1-one will be dominated by vibrations associated with the carbonyl group, the aromatic ring, and the cyclopropyl group. The predicted key vibrational frequencies are listed in Table 3.

Carbonyl Stretching (C=O): A strong absorption in the IR spectrum is expected in the range of 1690-1710 cm⁻¹ due to the stretching vibration of the conjugated ketone. This band may be weaker in the Raman spectrum.

Aromatic C=C Stretching: The aromatic ring will give rise to several bands in both the IR and Raman spectra in the region of 1450-1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the indanone and cyclopropyl rings will appear just below 3000 cm⁻¹.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic vibrational modes, including a "ring breathing" mode that is often observed in the Raman spectrum around 1200 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for 4-Cyclopropylindan-1-one

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Carbonyl (C=O) Stretch 1690 - 1710 IR (strong), Raman (weak)
Aromatic C=C Stretch 1450 - 1600 IR, Raman

Note: Predicted values are based on analogous compounds and may vary from experimental data.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of a compound. For 4-Cyclopropylindan-1-one, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be due to the carbonyl (C=O) stretching vibration of the ketone group in the indanone ring system. This peak is typically strong and sharp, appearing in the region of 1690-1715 cm⁻¹. The exact position depends on the electronic environment, with conjugation to the aromatic ring shifting it to a lower frequency.

Other significant absorptions would include:

Aromatic C-H stretching: These vibrations from the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H stretching: The C-H bonds of the cyclopropyl group and the aliphatic part of the indan (B1671822) ring would produce strong absorptions in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: These vibrations within the benzene ring usually give rise to several peaks of variable intensity in the 1450-1600 cm⁻¹ range.

Cyclopropyl C-H bending: The scissoring and wagging vibrations of the CH₂ groups in the cyclopropyl ring would also produce characteristic peaks, often around 1450 cm⁻¹ and in the fingerprint region below 1400 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for 4-Cyclopropylindan-1-one

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O) Stretching 1690 - 1715 Strong
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Aliphatic C-H Stretching 2850 - 3000 Strong
Aromatic C=C Stretching 1450 - 1600 Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

For 4-Cyclopropylindan-1-one (C₁₂H₁₂O), the nominal molecular weight is 172 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 172. The fragmentation pattern would be characteristic of the indanone structure, with cleavage initiated at the ketone and cyclopropyl groups. Common fragmentation pathways could include the loss of carbon monoxide (CO, 28 Da) or the loss of ethylene (C₂H₄, 28 Da) from the five-membered ring, and fragmentation of the cyclopropyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. youtube.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to its high resolving power. nih.gov For 4-Cyclopropylindan-1-one, HRMS would measure the exact mass of the molecular ion, which can be calculated as 172.08882. This high level of precision unequivocally confirms the molecular formula C₁₂H₁₂O, distinguishing it from any other isobaric compounds. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for identifying and quantifying compounds in complex mixtures with high selectivity and sensitivity. youtube.comnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. wikipedia.orgijcap.in This process, also known as MS², provides detailed structural information by elucidating the connectivity of atoms within the molecule. wikipedia.orgnih.gov In an MS/MS experiment on the 4-Cyclopropylindan-1-one molecular ion (m/z 172), the precursor ion would be isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal characteristic fragmentation pathways, helping to confirm the identity and structure of the compound. This is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. nih.gov

Table 2: Expected Mass Spectrometry Data for 4-Cyclopropylindan-1-one

Technique Parameter Expected Value Information Obtained
MS (EI) Molecular Ion (M⁺) m/z = 172 Nominal Molecular Weight
HRMS Exact Mass [M+H]⁺ m/z = 173.09663 Elemental Formula (C₁₂H₁₃O⁺)
MS/MS Precursor Ion m/z = 172 Selected for fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light.

The 4-Cyclopropylindan-1-one molecule contains a conjugated system consisting of the benzene ring and the carbonyl group. This extended chromophore is expected to give rise to distinct absorption bands in the UV region. Typically, two main absorption bands are expected:

An intense band (high molar absorptivity) at a shorter wavelength (around 240-250 nm) corresponding to the π → π* transition of the conjugated aromatic ketone system.

A weaker band (low molar absorptivity) at a longer wavelength (around 280-300 nm) resulting from the n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen.

Substituents on the aromatic ring can shift the position and intensity of these absorption maxima (λ_max). The cyclopropyl group, acting as an electron-donating group through its unique electronic properties, may cause a slight red shift (shift to longer wavelength) of the absorption bands compared to the unsubstituted indanone.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of all atoms in the crystal lattice. wikipedia.org

If a suitable single crystal of 4-Cyclopropylindan-1-one can be grown, X-ray crystallography would provide unambiguous information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The exact shape and orientation of the cyclopropyl group relative to the indanone ring system.

Solid-State Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry (R or S configuration) if a chiral center is present and appropriate methods are used. While 4-Cyclopropylindan-1-one itself is achiral, derivatives with stereocenters could be analyzed this way.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. While 4-Cyclopropylindan-1-one is an achiral molecule and would not exhibit a CD or ORD spectrum, these techniques are indispensable for the analysis of its chiral derivatives.

For instance, if a substituent were introduced to the indanone ring, creating a stereocenter, the resulting enantiomers would produce mirror-image CD and ORD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiomeric purity. The sign of the Cotton effect in the CD spectrum, particularly around the n → π* transition of the carbonyl chromophore, can often be correlated to the absolute configuration of the stereocenter nearest to the chromophore.

Reactivity and Transformations of 64a 4 Cyclopropylindan 1 One

Reactions of the Ketone Functionality

The ketone group in 4-Cyclopropylindan-1-one is a primary site for a variety of chemical transformations, most notably nucleophilic addition and reduction reactions.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, 4-cyclopropylindan-1-ol. This transformation can be achieved using a range of reducing agents.

Reducing AgentExpected Outcome
Sodium borohydride (B1222165) (NaBH₄)Selective reduction of the ketone to an alcohol.
Lithium aluminum hydride (LiAlH₄)A more powerful reducing agent, also effective for ketone reduction.

Data table is illustrative and based on general ketone reactivity.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Examples include Grignard reactions and Wittig reactions, which could be employed to introduce a variety of substituents at the 1-position of the indane ring.

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, radical species, or transition metals.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can undergo cleavage. For aryl cyclopropyl ketones, this can lead to the formation of tetralone derivatives through a cyclization process. rsc.org The specific outcome for 4-Cyclopropylindan-1-one would depend on the reaction conditions and the stability of the resulting carbocationic intermediates.

Radical-Mediated Ring Opening: The cyclopropane (B1198618) ring can also be opened via radical pathways. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives are known to produce a variety of fascinating compounds with different functional groups.

Transition Metal-Catalyzed Reactions: Transition metals can mediate a variety of transformations of cyclopropyl groups, including isomerizations and cycloadditions.

Reactions of the Indane Skeleton

The aromatic ring of the indane skeleton is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents: the alkyl portion of the indane ring and the cyclopropyl group. Both are generally considered ortho-, para-directing and activating groups.

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄Nitro-substituted 4-cyclopropylindan-1-ones.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Bromo- or chloro-substituted 4-cyclopropylindan-1-ones.
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted 4-cyclopropylindan-1-ones.
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Alkyl-substituted 4-cyclopropylindan-1-ones.

Data table is illustrative and based on general electrophilic aromatic substitution principles.

Stereoselective Transformations

The reduction of the ketone in 4-Cyclopropylindan-1-one to the corresponding alcohol creates a new stereocenter at the C-1 position. The stereochemical outcome of this reduction can be controlled through the use of stereoselective reducing agents. Chiral hydride reagents or catalytic hydrogenation with chiral catalysts can favor the formation of one enantiomer or diastereomer over the other. The steric bulk of the cyclopropyl group would likely influence the facial selectivity of the hydride attack on the carbonyl group.

Applications in Complex Molecule Synthesis as a Building Block

While specific applications of (64A) 4-Cyclopropylindan-1-one as a building block in complex molecule synthesis are not documented, its structure suggests potential utility. The indanone framework is a common motif in biologically active molecules and natural products. The presence of the cyclopropyl group offers a handle for further synthetic manipulations, including ring-expansion or the introduction of other functional groups through ring-opening. The combination of the rigid indane scaffold with the reactive cyclopropyl and ketone functionalities makes it a potentially versatile starting material for the synthesis of novel polycyclic and spirocyclic compounds. For instance, annulation reactions involving 1-indanones are a known strategy to access fused and spiro frameworks. rsc.orgscispace.com

Conclusion and Future Research Directions

Summary of Current Understanding

4-Cyclopropylindan-1-one belongs to the 1-indanone class of compounds, which are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring. The 1-indanone core is a privileged scaffold found in pharmaceuticals like the Alzheimer's drug Donepezil and various agents with anticancer, antimicrobial, and antiviral properties. beilstein-journals.orgresearchgate.net The defining feature of this particular molecule is the cyclopropyl (B3062369) group attached to the C4 position of the aromatic ring.

While specific research on 4-Cyclopropylindan-1-one is not extensively detailed in publicly accessible literature, its chemical behavior can be inferred from the well-documented chemistry of substituted 1-indanones. The cyclopropyl group is known to act as an electron-donating group, which can influence the reactivity of the aromatic ring. The core structure presents several sites for chemical modification: the aromatic ring, the carbonyl group, and the alpha-methylene group (C2), making it an attractive building block for creating more complex molecules. rsc.org

Unexplored Synthetic Avenues

The synthesis of 1-indanones is well-established, with primary methods including intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions. d-nb.infoorganic-chemistry.org However, specific, high-yielding routes to 4-Cyclopropylindan-1-one are not prominently documented, suggesting several unexplored avenues.

One promising approach is the intramolecular Friedel-Crafts acylation of 3-(3-cyclopropylphenyl)propanoic acid. This precursor could potentially be synthesized from 1-bromo-3-cyclopropylbenzene. The key challenge in this approach is controlling the regioselectivity of the cyclization to exclusively form the desired 4-cyclopropyl isomer over the potential 6-cyclopropyl alternative.

Alternative modern methods could also be explored:

Palladium-catalyzed Carbonylative Cyclization: An approach using a suitably substituted aryl iodide, such as 1-cyclopropyl-3-(2-iodophenyl)propane, could provide a direct route under palladium catalysis. organic-chemistry.org

Niobium-catalyzed Synthesis: A one-pot reaction between a cyclopropyl-substituted phenylalkyne and an appropriate aldehyde, catalyzed by a Lewis acid like NbCl₅, could be investigated. beilstein-journals.orgresearchgate.net

Ring Expansion Reactions: While less direct, exploring ring expansion from a cyclopropyl-substituted benzocyclobutanone derivative could offer a novel entry point.

A comparative summary of potential primary synthetic pathways is presented below.

Synthetic Method Plausible Precursor Key Reaction Type Potential Challenges
Friedel-Crafts Acylation3-(3-cyclopropylphenyl)propanoic acidElectrophilic Aromatic SubstitutionRegioselectivity control
Nazarov Cyclization1-(3-cyclopropylphenyl)-2-propen-1-oneElectrocyclic ReactionPrecursor stability, reaction conditions
Pd-catalyzed Carbonylation1-cyclopropyl-3-(2-iodophenyl)propaneCarbonylative CyclizationCatalyst efficiency, precursor synthesis

Advanced Mechanistic Questions

The synthesis and reactions of 4-Cyclopropylindan-1-one pose several intriguing mechanistic questions that warrant further investigation.

Regioselectivity in Friedel-Crafts Cyclization: In the synthesis from 3-(3-cyclopropylphenyl)propanoic acid, the cyclopropyl group and the propanoic acid chain are meta to each other. The cyclopropyl group is an ortho-, para-director. Therefore, the intramolecular acylation could potentially lead to two different products (4-cyclopropyl- and 6-cyclopropylindan-1-one). A detailed mechanistic study, perhaps using computational modeling and kinetic analysis, could elucidate the factors governing this regioselectivity. The choice of acid catalyst (e.g., polyphosphoric acid vs. Lewis acids) could be critical. d-nb.info

Homo-Nazarov-type Cyclizations: The cyclopropyl group itself can participate in reactions. For instance, vinyl or cationic intermediates generated from 4-Cyclopropylindan-1-one could undergo a formal homo-Nazarov-type cyclization, leading to ring expansion and the formation of tetrahydrofluorenone frameworks. rsc.orgscispace.com Investigating the conditions and triggers for such pathways would be a fascinating area of research.

Influence on Enolate Formation: The electronic nature of the C4-cyclopropyl substituent may subtly influence the acidity of the α-protons at the C2 position. A mechanistic study could compare the kinetics of enolate formation and subsequent alkylation or condensation reactions against non-cyclopropylated analogues to quantify this electronic effect.

Potential for Derivatization and Scaffold Modification

The 4-Cyclopropylindan-1-one scaffold is ripe for derivatization to generate libraries of novel compounds for biological screening. The primary sites for modification are the α-carbon (C2), the carbonyl group (C1), and the aromatic ring.

α-Position (C2) Functionalization: The methylene group adjacent to the carbonyl is readily deprotonated to form an enolate, which can react with various electrophiles. This allows for the introduction of alkyl, aryl, or halogen substituents at the C2 position. Furthermore, condensation reactions, such as the Claisen-Schmidt reaction with aldehydes, can yield 2-arylidene derivatives, which are valuable intermediates for synthesizing spirocyclic compounds. rsc.orgbeilstein-journals.org

Carbonyl Group (C1) Reactions: The ketone can be targeted through reactions like reduction to form the corresponding alcohol, reductive amination to introduce amine functionalities, or conversion to hydrazones. beilstein-journals.org These modifications are fundamental for building pharmacophores.

Aromatic Ring Substitution: The electron-donating cyclopropyl group and the deactivating effect of the indanone system will direct further electrophilic aromatic substitution. Detailed studies are needed to determine the preferred positions (likely C5 or C7) for nitration, halogenation, or Friedel-Crafts reactions.

Scaffold Modification: The indanone core itself can be modified. Ring expansion reactions, for example, can transform the five-membered ketone ring into a six- or seven-membered ring, opening access to entirely new molecular frameworks. scispace.com

The potential for creating diverse structures is summarized in the table below.

Reaction Site Reaction Type Potential Products
α-Methylene (C2)Alkylation / Condensation2-Alkyl/Aryl-indanones, 2-Arylidene-indanones
Carbonyl (C1)Reduction / Reductive AminationIndanols, Indanamines
Aromatic RingElectrophilic SubstitutionHalogenated or Nitrated Indanones
Core ScaffoldRing ExpansionBenzocyclohexenones, Benzocycloheptenones

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of (64A) 4-Cyclopropylindan-1-one?

  • Methodological Answer : A combination of 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) is essential. For cyclopropyl-containing compounds, 1H^1\text{H} NMR can resolve coupling patterns to confirm cyclopropane ring geometry (e.g., dihedral angles). X-ray crystallography (as demonstrated in Table 3 of ) provides definitive structural validation, particularly for stereochemical assignments. Cross-reference spectral data with SciFinder or Reaxys to compare against known derivatives .

Q. How can researchers plan a synthetic route for this compound?

  • Methodological Answer : Start by identifying analogous indanone derivatives in Reaxys or SciFinder, focusing on cyclopropane ring formation strategies (e.g., [2+1] cycloadditions or Simmons-Smith reactions). Optimize reaction conditions (solvent, temperature, catalysts) using small-scale trials. For example, highlights Hofmann rearrangements for cyclopropylamine precursors, which may inform ketone functionalization steps .

Q. What safety protocols are critical when handling cyclopropyl-containing compounds like this compound?

  • Methodological Answer : Cyclopropane rings are strain-sensitive; avoid exposure to strong acids/bases or high temperatures. Use inert atmospheres (N2_2/Ar) during synthesis. Follow OSHA guidelines for organic solvents and ensure proper ventilation. Reference Safety Data Sheets (SDS) for specific hazards, as outlined in for structurally similar cyclopropane carboxylic acids .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model cyclopropane ring strain and predict regioselectivity in electrophilic substitutions. Compare computed NMR shifts with experimental data to identify discrepancies. For example, emphasizes using computational tools to reconcile conflicting spectroscopic results .

Q. What experimental design strategies mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer : Implement continuous cooling (4°C) to slow organic degradation, as noted in for similar compounds. Use inert storage conditions (argon-purged vials) and monitor stability via HPLC-MS at regular intervals. Accelerated aging studies (e.g., 40°C/75% RH) can predict shelf-life .

Q. How can structure-activity relationships (SAR) guide functionalization of this compound for pharmacological studies?

  • Methodological Answer : Introduce substituents at the indanone core (e.g., methyl, halogen, or nitro groups) and assay biological activity. Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins. ’s approach to cyclopropylthiourea derivatives exemplifies SAR-driven optimization .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing contradictory bioassay results involving this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify outliers or batch effects. Cross-validate using orthogonal assays (e.g., SPR vs. cell-based assays). underscores integrating qualitative and quantitative data to resolve inconsistencies .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Adhere to the "Experimental Section" guidelines in : report exact stoichiometry, solvent purity, and reaction monitoring methods (TLC, GC-MS). Use standardized nomenclature and reference IUPAC guidelines for cyclopropane derivatives .

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